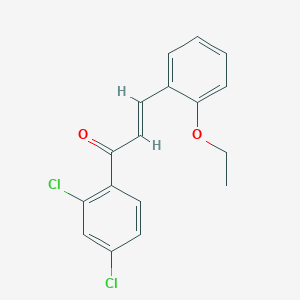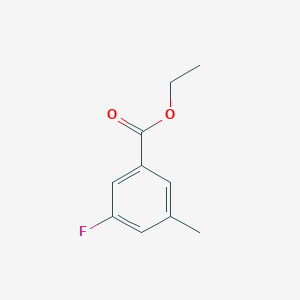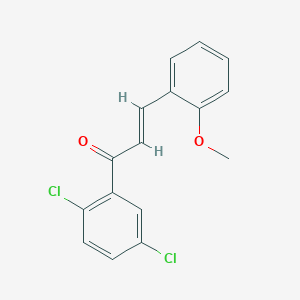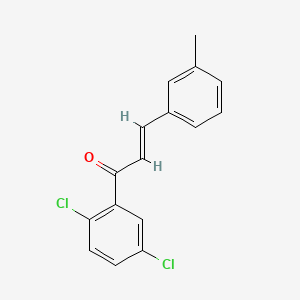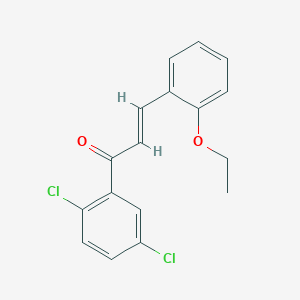
(2E)-1-(2,5-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(2,5-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, commonly referred to as 2E-1-2,5-DCPE, is an organic compound used in the synthesis of various compounds and materials. It has been studied for its applications in scientific research, its mechanism of action, and its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2E-1-2,5-DCPE has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of various organic compounds and materials, such as polymers, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of biologically active compounds, such as hormones, antibiotics, and drugs. Additionally, it has been used in the synthesis of materials for use in sensors, fuel cells, and other applications.
Mecanismo De Acción
2E-1-2,5-DCPE acts as an electron acceptor in the Wittig reaction, donating electrons to the aldehyde or ketone to form a substituted olefin. Additionally, it can act as an electron donor in other reactions, donating electrons to other molecules to form more complex molecules.
Biochemical and Physiological Effects
2E-1-2,5-DCPE has been studied for its biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, and has been shown to possess anti-cancer, anti-bacterial, and anti-viral activity. Additionally, it has been shown to possess anti-allergic, anti-diabetic, and anti-fungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2E-1-2,5-DCPE has several advantages for use in laboratory experiments. It is relatively inexpensive, and is easily synthesized using the Wittig reaction. Additionally, it is a versatile building block, and can be used in the synthesis of a variety of compounds and materials. However, it also has some limitations. It is not very soluble in water, and is not very stable in the presence of light or air.
Direcciones Futuras
There are several possible future directions for the use of 2E-1-2,5-DCPE. It could be used in the synthesis of more complex molecules, such as those used in pharmaceuticals and agrochemicals. Additionally, it could be used in the synthesis of materials for use in sensors, fuel cells, and other applications. It could also be used in the synthesis of biologically active compounds, such as hormones, antibiotics, and drugs. Finally, it could be used in the synthesis of materials for use in medical devices and implants.
Métodos De Síntesis
2E-1-2,5-DCPE is synthesized through a process known as the Wittig reaction. This reaction involves the reaction of a phosphonium ylide, generated from a phosphonium salt, with an aldehyde or ketone in the presence of a base. The resulting product is a substituted olefin, which can then be further reacted with other compounds to form more complex molecules.
Propiedades
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O2/c1-2-21-17-6-4-3-5-12(17)7-10-16(20)14-11-13(18)8-9-15(14)19/h3-11H,2H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWXGNITEHTNEW-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







